Chrysene

描述

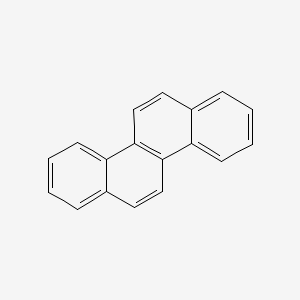

Structure

3D Structure

属性

IUPAC Name |

chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECIBYCCFPHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022432 | |

| Record name | Chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid. | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence | |

CAS No. |

218-01-9, 65777-08-4 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000218019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chrysene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084HCM49PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Fate and Transport Research of Chrysene

Persistence and Bioavailability in Environmental Systems

Chrysene's chemical structure and physical properties contribute significantly to its environmental persistence. It is a solid at room temperature with very low aqueous solubility (0.003 mg/L) and low volatility. tpsgc-pwgsc.gc.cafrontiersin.orgnih.gov These characteristics mean that once introduced into the environment, this compound has a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.canih.govnih.gov This strong binding reduces its availability for biological uptake and degradation, a concept known as low bioavailability. frontiersin.orgresearchgate.netijaar.org

In soil, this compound undergoes very slow volatilization and solubilization. tpsgc-pwgsc.gc.ca Any dissolved portion can migrate into groundwater or be transported to waterways, where it is diluted. tpsgc-pwgsc.gc.ca However, the majority of this compound remains adsorbed to soil particles or deposits in waterway sediments. tpsgc-pwgsc.gc.canih.gov The rate of its physicochemical changes is very low, contributing to its persistent nature. frontiersin.orgnih.gov Heavier PAHs like this compound are more prominent in soils compared to lighter PAHs which are found in higher proportions in lakes. nih.gov This persistence means that even after the primary source of contamination is removed, this compound can remain in the environment for a long time, slowly being released in gaseous or dissolved forms. tpsgc-pwgsc.gc.ca

Degradation Pathways and Kinetics in Research

The degradation of this compound in the environment can occur through several pathways, including volatilization, photolysis, chemical oxidation, and bioaccumulation. frontiersin.orgnih.gov However, due to its refractory properties, these processes are generally slow. frontiersin.orgnih.gov Among the various removal methods, bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly alternative for cleaning up PAH-contaminated sites. frontiersin.orgnih.govnih.gov

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. frontiersin.orgnih.gov Native microbial communities can evolve enzymatic systems capable of metabolizing PAHs, including this compound, when exposed to them over long periods. frontiersin.orgnih.gov Research has shown that both bacteria and fungi can degrade this compound, although often with lower efficiency for high molecular weight PAHs compared to simpler compounds. frontiersin.orgresearchgate.netiwaponline.com For complete mineralization, it is often advantageous to use a consortium of microorganisms rather than pure cultures, as the combined metabolic potential is greater. frontiersin.orgnih.gov

Several bacterial genera have been identified with the ability to degrade this compound, often utilizing it as a sole source of carbon and energy. frontiersin.orgnih.gov Isolated strains and consortia capable of breaking down this compound include species of Pseudoxanthomonas, Bacillus, Rhodococcus, Burkholderia, and Achromobacter. frontiersin.orgnih.govnih.govnih.gov For instance, a bacterial consortium designated ASDC, comprising Rhodococcus sp., Bacillus sp., and Burkholderia sp., was shown to effectively degrade this compound. frontiersin.orgnih.gov Similarly, the strain Achromobacter aegrifaciens S5, isolated from crude oil-contaminated seawater, demonstrated an 86% degradation of this compound within seven days under optimal conditions. nih.gov

Research into the bacterial breakdown of this compound has identified several metabolic pathways and key enzymatic steps. The initial attack on the aromatic ring is typically catalyzed by dioxygenase enzymes. nih.govnih.govunesp.br

One proposed catabolic pathway in Pseudoxanthomonas sp. PNK-04 involves the following sequence of intermediates: this compound is first converted to hydroxyphenanthroic acid, then to 1-hydroxy-2-naphthoic acid, 1,2-dihydroxynaphthalene, salicylic (B10762653) acid, and finally to catechol. nih.gov The catechol is then funneled into the tricarboxylic acid (TCA) cycle via cis,cis-muconic acid. nih.gov Other studies suggest degradation proceeds through a phthalic acid pathway. frontiersin.orgnih.goviwaponline.com

The enzymes driving this degradation have been identified in cell-free extracts. Key enzymes include 1-hydroxy-2-naphthoate (B8527853) hydroxylase, 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde (B1680747) dehydrogenase, and catechol-1,2-dioxygenase. nih.gov

| Metabolic Intermediate | Reported in Strain/Consortium |

|---|---|

| Hydroxyphenanthroic acid | Pseudoxanthomonas sp. PNK-04 |

| 1-Hydroxy-2-naphthoic acid | Pseudoxanthomonas sp. PNK-04 |

| 1,2-Dihydroxynaphthalene | Pseudoxanthomonas sp. PNK-04 |

| Salicylic acid | Pseudoxanthomonas sp. PNK-04, Consortium ASDC |

| Catechol | Pseudoxanthomonas sp. PNK-04, Bacillus halotolerans |

| Phthalic acid | Consortium ASDC, Bacillus halotolerans |

| cis,cis-Muconic acid | Pseudoxanthomonas sp. PNK-04 |

| Enzyme | Function |

|---|---|

| Aromatic-ring-hydroxylating dioxygenase | Initial oxidation of the this compound ring |

| 1-Hydroxy-2-naphthoate hydroxylase | Metabolism of 1-hydroxy-2-naphthoic acid |

| 1,2-Dihydroxynaphthalene dioxygenase | Ring cleavage of 1,2-dihydroxynaphthalene |

| Salicylaldehyde dehydrogenase | Conversion of salicylaldehyde to salicylic acid |

| Catechol-1,2-dioxygenase | Ring cleavage of catechol |

The efficiency of this compound biodegradation by bacteria is significantly influenced by various physicochemical and environmental factors. frontiersin.orgnih.gov

pH and Temperature: Most bacteria exhibit optimal degradation activity under specific pH and temperature ranges. For a bacterial consortium (ASDC), maximum degradation was observed at a neutral pH of 7.0 and a temperature of 37°C. frontiersin.orgnih.gov Degradation efficiency decreased sharply at higher temperatures (45°C). frontiersin.orgnih.gov Another study with Bacillus halotolerans found optimal degradation at pH 6. iwaponline.com For Achromobacter aegrifaciens S5, the optimal conditions were pH 7.0 and 30°C. nih.gov

Oxygen: As the initial steps of aerobic degradation are catalyzed by oxygenase enzymes, the presence of molecular oxygen is crucial. nih.gov Under static conditions with limited oxygen, the degradation rate of this compound was found to be significantly slower. nih.gov

Co-substrates and Nutrients: The presence of other carbon sources can have varied effects. Some nutrient sources like peptone and ammonium (B1175870) nitrate (B79036) were found to enhance the degradation rate of this compound in the initial 24 hours, but became inhibitory over longer periods. frontiersin.orgnih.govresearchgate.net Conversely, easily metabolizable substrates like glucose, as well as intermediate compounds in the PAH degradation pathway such as phthalic acid and salicylic acid, have been shown to decrease the rate of this compound degradation, possibly due to feedback inhibition of the required enzymes. frontiersin.orgnih.gov The presence of other PAHs can also be inhibitory; for example, pyrene (B120774) was found to completely inhibit this compound degradation by one consortium. nih.gov

Heavy Metals: Heavy metals, which are often co-pollutants at industrial sites, can inhibit key enzymatic activities essential for microbial growth and metabolism. An increase in the concentration of heavy metals was found to cause a corresponding decrease in this compound degradation. frontiersin.orgnih.gov

| Factor | Observation | Reference |

|---|---|---|

| pH | Optimal degradation observed near neutral pH (6.0-7.0). | frontiersin.orgnih.goviwaponline.com |

| Temperature | Optimal degradation typically between 30-37°C. Rates fall sharply at higher temperatures. | frontiersin.orgnih.govnih.gov |

| Co-substrates (Inhibitory) | Glucose, pyrene, phthalic acid, and salicylic acid decreased degradation rates. | frontiersin.orgnih.gov |

| Co-substrates (Enhancing/Inhibitory) | Peptone and ammonium nitrate enhanced initial degradation but became inhibitory over time. | frontiersin.orgnih.govresearchgate.net |

| Heavy Metals | Inhibited degradation, with the effect increasing with metal concentration. | frontiersin.orgnih.gov |

| Surfactants | Anionic and cationic surfactants (CTAB, SDS, Tween-80, Triton X-100) decreased degradation rates in one study. | researchgate.net |

Filamentous fungi are also capable of oxidizing this compound, although the metabolic pathways and products often differ from those of bacteria. Fungal systems, particularly those of white-rot fungi, utilize powerful extracellular enzymes like laccases and peroxidases. researchgate.netconicet.gov.ar

Several fungal species have been shown to transform this compound, including Penicillium janthinellum, Syncephalastrum racemosum, Armillaria sp. F022, Cunninghamella elegans, and Polyporus sp. S133. cdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net The fungus Hortaea sp. B15 was reported to achieve 77% degradation of this compound after 25 days of incubation. researchgate.net

Fungal metabolism of this compound often begins with an oxidation reaction catalyzed by cytochrome P450 monooxygenase. cdnsciencepub.comnih.gov This leads to the formation of hydroxylated intermediates, which can then be conjugated. For example, Cunninghamella elegans metabolizes this compound to sulfate (B86663) conjugates of 2-hydroxythis compound (B107985) and 2,8-dihydroxythis compound. nih.gov The first identified fungal metabolite of this compound was trans-1,2-dihydroxy-1,2-dihydrothis compound, produced by fungi isolated from petroleum-contaminated soils. cdnsciencepub.com Other identified fungal metabolites include chrysenequinone and 1-hydroxy-2-naphthoic acid, which were detected during the degradation of this compound by Armillaria sp. F022 and Polyporus sp. S133. researchgate.netresearchgate.net The addition of surfactants like Tween 80 has been shown to enhance the degradation of this compound by fungi in some studies. researchgate.net

| Fungal Species | Identified Metabolic Intermediates/Products |

|---|---|

| Penicillium janthinellum, Syncephalastrum racemosum | trans-1,2-dihydroxy-1,2-dihydrothis compound |

| Cunninghamella elegans | Sulfate conjugates of 2-hydroxythis compound and 2,8-dihydroxythis compound |

| Armillaria sp. F022 | Chrysenequinone, 1-hydroxy-2-naphthoic acid, gentisic acid |

| Polyporus sp. S133 | Chrysenequinone, 1-hydroxy-2-naphthoic acid |

| Hortaea sp. B15 | 1-hydroxy-2-naphthoic acid |

Bacterial Catabolism of this compound

Photochemical Degradation Mechanisms

Photochemical degradation is a significant pathway for the transformation of this compound in the environment. This process involves the breakdown of the molecule through reactions initiated by light. The mechanisms can be direct, where the this compound molecule itself absorbs light, or indirect, involving photosensitized reactions with other chemical species. researchgate.net The rate and products of this compound's photochemical degradation are heavily influenced by the surrounding environmental conditions and the medium in which it is found.

In the atmosphere, the reaction initiated by the hydroxyl radical (•OH) is the dominant photochemical degradation pathway for gas-phase polycyclic aromatic hydrocarbons (PAHs) like this compound. aaqr.org Quantum chemical investigations have elucidated the mechanisms of this process, showing that •OH radicals attack the this compound molecule, leading to the formation of various intermediates and, ultimately, degradation products. nih.gov

The photochemical degradation of this compound is significantly affected by environmental factors, particularly its adsorption to particulate matter and the salinity of aqueous environments.

Adsorption: The rate of photooxidation of this compound can be significantly enhanced when it is adsorbed onto surfaces like smectite clay, compared to its photolysis rate in a simple aqueous solution. nih.gov This suggests that the solid-water interface can promote photochemical reactions.

Salinity: The presence of salts, characteristic of marine environments, can suppress the photodegradation of this compound. nih.gov Halide ions, such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻), have been shown to inhibit the photooxidation process. This is largely because these ions can quench singlet oxygen (¹O₂), a highly reactive species that plays a significant role in this compound's removal. nih.gov The quenching effectiveness increases from chloride to bromide to iodide, with iodide being the most effective quencher. nih.gov Consequently, the transport of particle-bound this compound from freshwater to marine environments may lead to a rapid decrease in its photodegradation rate. nih.gov

The degradation of this compound through photochemical and related oxidative processes results in the formation of various transformation products, including oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs). These products can have their own distinct environmental impacts and toxicities.

Atmospheric degradation initiated by hydroxyl radicals in the presence of nitrogen oxides (NOx) produces a range of OPAHs and NPAHs. nih.gov Heterogeneous reactions on the surface of ambient particles are also a significant source of these derivatives. nih.govnih.gov For instance, the reaction of particle-bound this compound with a mixture of N₂O₅, NO₂, and NO₃ radicals has been shown to form nitrothis compound (NCHR). nih.govnih.gov Specifically, 6-NCHR has been identified as a product in such reactions. nih.gov

In aqueous systems, particularly when adsorbed to clay particles, the photodegradation of this compound yields several OPAHs. nih.gov

The table below summarizes some of the identified degradation products of this compound.

| Product Type | Compound Name | Formation Conditions/Source | Citation |

| OPAH | 1,4-Chrysenediol | Photodegradation in aqueous clay suspension | nih.gov |

| OPAH | 1,4-Chrysenequinone | Photodegradation in aqueous clay suspension | nih.gov |

| OPAH | Hydroxythis compound | Atmospheric degradation by OH radicals | nih.gov |

| OPAH | Hydroxychrysenone | Atmospheric degradation by OH radicals | nih.gov |

| OPAH | 11-Benzo[a]fluorenone | Atmospheric degradation by OH radicals | nih.gov |

| OPAH | Phthalic acid | Photodegradation in aqueous clay suspension | nih.gov |

| OPAH | 2-Formyl benzoic acid | Photodegradation in aqueous clay suspension | nih.gov |

| OPAH | Anthraquinone | Photocatalytic remediation | ijiset.com |

| NPAH | Nitro-chrysene (general) | Atmospheric degradation by OH radicals | nih.gov |

| NPAH | 6-Nitrothis compound (6-NCHR) | Heterogeneous reaction on ambient particles with N₂O₅/NO₃/NO₂ | nih.gov |

Sorption and Immobilization in Environmental Matrices

Sorption is a key process controlling the environmental fate and transport of hydrophobic compounds like this compound. huji.ac.il It involves the association of this compound molecules with solid phases such as soil and sediment, which significantly restricts their movement and bioavailability. researchgate.nethuji.ac.il

This compound exhibits a strong tendency to adsorb to soil and sediment particles, primarily driven by its hydrophobic nature and low aqueous solubility. nih.govwikipedia.org The primary sorbent for hydrophobic organic compounds in soils and sediments is the natural organic matter (SOM) fraction, as long as the total organic carbon content is above 0.1%. huji.ac.il

The affinity of this compound for sorption is quantified by the organic carbon-normalized sorption coefficient (Koc). High Koc values indicate strong adsorption and low mobility. Research has shown that both the aliphatic and aromatic components of SOM contribute significantly to the sorption of PAHs. huji.ac.ilhuji.ac.il While it was once thought that aromatic domains were solely responsible, studies have demonstrated that aliphatic-rich materials can exhibit very high sorption coefficients. huji.ac.ilacs.org Materials such as coaly particles (soot or black carbon) within the SOM have a particularly high sorption capacity. acs.org

The table below presents reported log Koc values for this compound, illustrating its strong binding potential in various environmental matrices.

| Matrix | Log Koc Value | Citation |

| Soil (100 samples) | 6.11 - 7.34 | nih.gov |

| General Soil | 5.40 | nih.gov |

| San Francisco Bay Sediment | 5.98 | nih.gov |

| Utica Harbor, NY & Rouge River, MI Sediment | 4.81 - 6.75 | nih.gov |

The strong sorption of this compound to soil organic matter and sediments is a critical factor in its environmental immobilization. nih.gov There is generally a negative correlation between a chemical's sorption affinity and its mobility in the environment. huji.ac.il

Due to its high Koc values, this compound is expected to be largely immobile in soil and aquatic systems. nih.govnih.gov Once released into the environment, it rapidly partitions from the water column and binds tightly to particulate matter, including soil and both suspended and bed sediments. wikipedia.org This process effectively sequesters this compound, limiting its transport through soil layers into groundwater and restricting its dispersal in aquatic environments. huji.ac.ilwikipedia.org This immobilization increases the persistence of this compound in the solid phase of these environments, making it less available for biological uptake or degradation. wikipedia.org

Environmental Modeling and Prediction of this compound Fate

Environmental modeling is a critical tool for understanding and predicting the ultimate fate and transport of chemical compounds in the environment. For persistent organic pollutants (POPs) like this compound, mathematical models provide a quantitative framework to simulate how the compound partitions among various environmental media, its persistence, and its potential for long-range transport. researchgate.netwiley.com These models integrate the physicochemical properties of the chemical with the characteristics of the environment to forecast its behavior over time. cdc.gov

A primary approach for this purpose is the use of multimedia environmental models, which view the environment as a system of interconnected compartments, including air, water, soil, sediment, and biota. scribd.comroutledge.com The concept of fugacity, which represents a chemical's "escaping tendency" from a particular phase, is a powerful and elegant method for calculating a chemical's equilibrium distribution and transport rates between these compartments. wikipedia.orgtul.czenvchemgroup.com

Fugacity-based models are often categorized into different levels of complexity:

Level I: This is the simplest model, assuming a closed system at equilibrium. It calculates the partitioning of a fixed amount of chemical among the environmental compartments, providing a basic understanding of where the chemical is likely to accumulate. envchemgroup.commaxwellsci.com

Level II: This model also assumes equilibrium but operates at a steady state. It includes processes like advection (movement with a fluid) and degradation, balancing inputs with outputs. envchemgroup.commaxwellsci.com

Level III: This is the most widely used model for risk assessment. It drops the assumption of equilibrium between all compartments and calculates the steady-state distribution of a chemical that is continuously discharged into the environment. It considers intermedia transport rates, advection, and degradation processes, providing a more realistic picture of the chemical's fate. tul.czmaxwellsci.com

The accuracy of these models hinges on the quality of the input parameters. For this compound, key parameters include its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), which indicate its strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca

Detailed Research Findings

Research using these models demonstrates that due to its properties, this compound predominantly partitions into soil and sediment. Fugacity models predict that when released into the environment, a very large percentage of this compound will be found in these solid phases.

For example, a Level I fugacity model calculation for a generic environment illustrates this partitioning behavior. Given its physicochemical properties, this compound's fugacity capacity (Z-value) is highest for soil and sediment, meaning these compartments can "hold" significantly more this compound at a given fugacity (or chemical potential) compared to air or water.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 228.29 g/mol | tpsgc-pwgsc.gc.ca |

| Water Solubility (25 °C) | ~0.002 mg/L | tpsgc-pwgsc.gc.ca |

| Vapor Pressure (25 °C) | ~6.0 x 10⁻⁹ mmHg | tpsgc-pwgsc.gc.ca |

| Log Octanol-Water Partition Coefficient (Kow) | 5.91 | sfu.ca |

Using these properties, a Level III model can predict the fate of a continuous this compound emission into a defined "unit world." Studies on similar polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B130552), provide insight into the expected behavior of this compound. A Level III fugacity model for benzo[a]pyrene showed that degradation is a significant removal process, but its rate is very slow, particularly in soil and sediment, leading to long-term persistence. nih.gov Given this compound's similar structure and properties, its persistence is also expected to be very long. tpsgc-pwgsc.gc.ca

An integrated spatial-multimedia-compartmental model (ISMCM) can offer an even more detailed description of transport processes. witpress.com Such models can simulate rain scavenging, dry deposition, wind erosion, and sediment resuspension. witpress.com For a compound like this compound, which strongly adsorbs to particles, these processes are crucial for predicting its movement from air to soil and water, and its eventual accumulation in sediments. tpsgc-pwgsc.gc.cafrontiersin.org

A comprehensive mass balance model developed for PAHs in the Saguenay Fjord, Canada, demonstrated the utility of these predictive tools. oup.com The model, which segmented the environment into connected compartments, successfully simulated the concentrations of various PAHs, including benzo[a]pyrene, in the sediment, with results aligning well with measured data. oup.com This type of validated model provides confidence in predicting the fate of other PAHs like this compound under similar conditions.

| Environmental Compartment | Predicted Percentage of Total Mass | Primary Fate Process |

|---|---|---|

| Air | < 0.1% | Deposition (Wet & Dry) |

| Water | < 1% | Adsorption to Suspended Solids, Sedimentation |

| Soil | > 90% | Slow Degradation, Sequestration |

| Sediment | ~9% | Burial, Slow Degradation |

Note: The values in Table 2 are illustrative based on typical Level III model outputs for high Kow, non-volatile compounds and will vary depending on the specific model, emission scenario, and environmental parameters used.

Toxicological and Carcinogenic Research of Chrysene

Mechanisms of Toxicity in Biological Systems

The toxicity of chrysene in biological systems is primarily mediated through its metabolic transformation into reactive species. These metabolites can interact with cellular macromolecules, including DNA, leading to various forms of damage and disruption of normal cellular processes. t3db.caontosight.ai

Metabolic Activation and Bioactivation Pathways

This compound, like other PAHs, is a procarcinogen, meaning it requires metabolic activation to exert its toxic and carcinogenic effects. frontiersin.org This process involves a series of enzymatic transformations that convert the relatively inert parent compound into highly reactive intermediates. t3db.cafrontiersin.org The metabolic activation of PAHs, including this compound, primarily occurs through phase I and phase II enzymes. d-nb.infoosti.gov

Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1, play a central role in the phase I metabolism of PAHs. t3db.cawcrj.netresearchgate.netnih.gov These enzymes catalyze the initial oxidation of this compound, forming epoxide intermediates. osti.govresearchgate.net CYP1A1 and CYP1B1 are considered particularly important in the metabolic activation of procarcinogenic PAHs to DNA-reactive species. researchgate.netnih.gov Studies have shown that this compound can induce the expression of CYP1A1 and CYP1A2 in human hepatocytes. researchgate.net The activity of these enzymes can be influenced by the presence of other PAHs, potentially leading to competitive inhibition and altered metabolism of mixtures. nih.govmdpi.com

Following the initial epoxidation by CYP enzymes, the epoxide intermediates can be further metabolized through different pathways, leading to the formation of various reactive metabolites. t3db.caontosight.ainih.govscbt.comacs.orguef.fioup.complos.org Epoxide hydrolase can hydrolyze the epoxides to form trans-dihydrodiols. osti.govresearchgate.net These dihydrodiols can then undergo further oxidation by CYP enzymes to form highly reactive diol epoxides, which are considered ultimate carcinogens due to their ability to form covalent adducts with DNA. ontosight.aiosti.govnih.govnih.gov

Another important metabolic pathway involves the formation of quinones. Dihydrodiols can be converted to catechols, which can then be oxidized to ortho-quinones. acs.orgnih.gov These ortho-quinones are electrophilic and can participate in redox cycling, leading to the generation of reactive oxygen species. frontiersin.orgacs.org Research on alkylated chrysenes, such as 5-methylthis compound (B135471) and 6-ethylthis compound, has also identified the formation of bis-electrophiles, including those with both a diol epoxide and an ortho-quinone moiety within the same molecule, as well as bis-diol epoxides and bis-ortho-quinones. acs.orgnih.gov

This compound can activate the aryl hydrocarbon receptor (AhR). scbt.comresearcher.lifenih.gov The AhR is a ligand-activated transcription factor that plays a key role in mediating the cellular response to various environmental chemicals, including PAHs. scbt.commdpi.commdpi.com Upon binding to its ligand, the AhR translocates to the nucleus and forms a complex with the AhR nuclear translocator (ARNT). mdpi.commdpi.com This complex can then bind to specific DNA sequences called xenobiotic response elements (XREs), leading to the induction of genes encoding phase I and phase II metabolizing enzymes, such as CYP1A1, CYP1A2, and CYP1B1. scbt.commdpi.commdpi.com This induction of metabolic enzymes can enhance the bioactivation of this compound and other PAHs, contributing to their toxic effects. mdpi.com Studies in mice have demonstrated that this compound-induced hepatotoxicity is dependent on AhR activation. nih.govresearchgate.net

DNA Adduct Formation and Repair Mechanisms

Reactive metabolites of this compound, particularly diol epoxides and quinones, can covalently bind to DNA, forming DNA adducts. t3db.caontosight.aiosti.govscbt.comuef.fiplos.orgnih.govnih.govwaocp.orgnih.gov These DNA adducts are considered critical events in the initiation of chemical carcinogenesis, as they can lead to mutations if not accurately repaired before DNA replication. ontosight.aid-nb.infoosti.gov PAH-DNA adducts preferentially form at the amino groups of guanine (B1146940) and, to a lesser extent, adenine (B156593) and cytosine. d-nb.info

Cells possess sophisticated DNA repair mechanisms to counteract the damage caused by DNA adducts. The primary pathway for the removal of bulky DNA adducts induced by PAHs is nucleotide excision repair (NER). d-nb.infooup.complos.org NER involves the recognition and removal of the damaged DNA segment, followed by synthesis of a new DNA strand using the undamaged strand as a template. d-nb.info Two subpathways of NER exist: global genomic NER (GG-NER), which repairs damage in the entire genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the actively transcribed DNA strand. d-nb.info Base excision repair (BER) may also contribute to the repair of certain PAH-induced DNA lesions, particularly those resulting from depurination of unstable adducts formed by radical cations. d-nb.infooup.complos.org The efficiency of DNA repair can influence an individual's susceptibility to the toxic effects of PAHs. d-nb.infoplos.org

Oxidative Stress and Antioxidant Defense Systems

Metabolic activation of this compound, particularly through the formation of quinones and their subsequent redox cycling, can lead to the generation of reactive oxygen species (ROS). frontiersin.orgacs.org Excessive production of ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress. researchgate.netmdpi.comfrontiersin.org Oxidative stress can cause damage to various cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity, inflammation, and potentially carcinogenesis. d-nb.inforesearchgate.netmdpi.com

The body has an antioxidant defense system comprising both enzymatic and non-enzymatic components to neutralize ROS and maintain cellular redox homeostasis. nih.govmdpi.comfrontiersin.org Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.govfrontiersin.org These enzymes work together to convert highly reactive ROS into less harmful molecules. nih.gov Studies have indicated that this compound exposure can disrupt the antioxidant defense system, leading to increased oxidative stress in hepatocytes. researchgate.net For example, this compound has been shown to decrease the levels of the antioxidant transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its regulated enzymes like GPx1, heme oxygenase-1, and SOD2. researchgate.net Nrf2 plays an important regulatory role in protecting against oxidative liver injury induced by this compound. nih.govresearchgate.net

Data Table: Key Enzymes and Metabolites in this compound Bioactivation

| Enzyme/Metabolite Class | Role in this compound Metabolism | Examples |

| Cytochrome P450 (CYP) Enzymes | Catalyze initial oxidation, forming epoxides; further oxidize dihydrodiols to diol epoxides. | CYP1A1, CYP1A2, CYP1B1 |

| Epoxide Hydrolase | Hydrolyzes epoxides to form trans-dihydrodiols. | Epoxide Hydrolase 1 researchgate.net |

| Dihydrodiols | Intermediate metabolites; precursors to diol epoxides and quinones. | This compound-trans-1,2-dihydrodiol oup.com |

| Diol Epoxides | Highly reactive ultimate carcinogens; form DNA adducts. | This compound-trans-1,2-dihydrodiol-3,4-epoxide oup.com |

| Quinones (ortho-quinones) | Electrophilic metabolites; participate in redox cycling and generate ROS. | This compound-1,2-dione nih.gov |

| Bis-electrophiles | Metabolites with multiple reactive centers (e.g., diol epoxide and quinone). | Identified for alkylated chrysenes acs.orgnih.gov |

Data Table: DNA Repair Mechanisms Relevant to this compound Adducts

| Repair Mechanism | Primary Function | Relevance to this compound Adducts |

| Nucleotide Excision Repair (NER) | Removes bulky DNA lesions. | Primary mechanism for removing bulky PAH-DNA adducts. d-nb.infooup.complos.org |

| Global Genomic NER (GG-NER) | Repairs damage throughout the genome. | Repairs bulky adducts in transcriptionally silent regions. d-nb.info |

| Transcription-Coupled NER (TC-NER) | Repairs damage on actively transcribed DNA strands. | Repairs lesions on actively transcribed DNA. d-nb.info |

| Base Excision Repair (BER) | Removes damaged bases and repairs resulting abasic sites. | May contribute to the repair of certain PAH-induced lesions. oup.complos.org |

Data Table: Antioxidant Defense Components Involved in Response to Oxidative Stress

| Component | Type | Function |

| Superoxide Dismutase (SOD) | Enzymatic | Catalyzes the dismutation of superoxide radicals to hydrogen peroxide. nih.govfrontiersin.org |

| Catalase (CAT) | Enzymatic | Converts hydrogen peroxide to water and oxygen. nih.govfrontiersin.org |

| Glutathione Peroxidase (GPx) | Enzymatic | Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov |

| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) | Transcription Factor | Regulates the expression of antioxidant enzymes. researchgate.netnih.govresearchgate.net |

Cellular and Molecular Responses to this compound Exposure

Exposure to this compound can elicit a range of cellular and molecular responses. Research indicates that this compound can induce oxidative stress in human hepatocytes, leading to reduced cell viability and accumulation of cellular reactive oxygen species in a dose-dependent manner. researchgate.net Investigations into xenobiotic metabolism in human hepatocytes exposed to this compound revealed upregulation of phase I enzymes, such as cytochrome P-450 1A1, 1A2, and epoxide hydrolase 1. researchgate.net Conversely, downregulation of phase II enzymes, including glutathione S-transferase alpha 1 and NAD(P)H: quinone oxidoreductase 1, and phase III transporters like multiple drug resistant 1 and multidrug resistance-associated protein 2, was observed. researchgate.net Furthermore, exposure to this compound has been linked to increased inflammatory markers such as tumor necrosis factor alpha, interleukin-6, interleukin-8, and cyclooxygenase-2, while decreasing antioxidant transcription factors like nuclear factor erythroid 2-related factor 2 and its regulated enzymes. researchgate.net These findings suggest that this compound can induce oxidative stress, cytotoxicity, and inflammation in hepatocytes, potentially by disrupting the antioxidant system and xenobiotic metabolism. researchgate.net

In crustacean models, this compound exposure has been shown to affect neuroendocrine and immune gene expression. Studies on Penaeus monodon post larvae exposed to this compound demonstrated moulting stress and changes in moult-inhibiting hormone I levels. researchgate.net, nio.res.in At the molecular level, higher concentrations of this compound induced upregulation of the neuroendocrine gene (MIH I) and downregulation of immune genes (ProPO and crustin). researchgate.net, nio.res.in

This compound has also been shown to interact with DNA in vitro through an intercalating mode. spectroscopyonline.com This interaction can lead to the formation of a stable complex between this compound and DNA. spectroscopyonline.com

Carcinogenicity Studies

This compound has been evaluated for its carcinogenic potential in various experimental settings. The International Agency for Research on Cancer (IARC) has classified this compound based on the available evidence. inchem.org, inchem.org

Animal Carcinogenesis Models

Animal models have been instrumental in assessing the carcinogenic activity of this compound.

Studies in mice have demonstrated that this compound can induce tumors in several organs. Skin application of this compound has been shown to produce skin tumors, including papillomas and carcinomas, in mice. epa.gov, inchem.org, inchem.org, industrialchemicals.gov.au, epa.gov In one study, repeated skin painting with a 1% solution of this compound in acetone (B3395972) resulted in skin papillomas and carcinomas in female Swiss mice. industrialchemicals.gov.au Subcutaneous injection of this compound in mice has also led to the observation of local tumors. inchem.org, industrialchemicals.gov.au

Perinatal administration of this compound to mice, through subcutaneous or intraperitoneal injection, has been associated with an increased incidence of liver tumors. inchem.org, industrialchemicals.gov.au Intraperitoneal injections of this compound in newborn CD-1 mice resulted in an increased incidence of liver tumors in males and increased incidences of malignant lymphoma and lung tumors. epa.gov, epa.gov While the incidence of lung tumors appeared elevated in treated Swiss Webster BLU/Ha(ICR) mice following intraperitoneal injections shortly after birth, the results were not statistically significant compared to controls in one study. epa.gov, epa.gov

Research using dibenzo[def,p]this compound (DBC), a related PAH, in a transplacental carcinogenesis mouse model highlighted the importance of the developmental stage during exposure in determining the target tissue response. aacrjournals.org, nih.gov Exposure to DBC during late pregnancy in mice was carcinogenic to the offspring, inducing tumors in the thymus, lung, and liver. nih.gov A different dosing regimen with smaller doses throughout pregnancy alleviated these responses but led to a marked increase in ovarian tumors in females and hyperplastic testes in males. nih.gov

This compound has demonstrated initiating activity in carcinogenesis, particularly in mouse skin models. In initiation-promotion assays, this compound acted as a tumor initiator when followed by treatment with promoting agents such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA). epa.gov, inchem.org, inchem.org, epa.gov Studies comparing the tumor-initiating activities of this compound and its metabolites have indicated that this compound 1,2-dihydrodiol is a more potent tumor initiator than the parent compound on mouse skin. aacrjournals.org, osti.gov This supports the hypothesis that metabolic activation to a diol epoxide, specifically a bay-region diol epoxide, is involved in this compound's initiating activity. aacrjournals.org, osti.gov

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are crucial for evaluating the potential of a chemical to damage genetic material.

This compound has been tested in various in vitro and in vivo mutagenicity assays. In bacterial gene mutation assays, such as the Salmonella/microsome test, this compound has produced positive results, particularly in the presence of an exogenous metabolic activation system. epa.gov, inchem.org, industrialchemicals.gov.au, epa.gov It has shown positive results for reverse mutation in several strains of Salmonella typhimurium and forward mutation in one strain. epa.gov, epa.gov

However, this compound did not induce unscheduled DNA synthesis in primary rat hepatocytes or mutations in Chinese hamster V79 cells in some studies. inchem.org, industrialchemicals.gov.au In mammalian cell transformation assays, this compound was positive in Syrian hamster embryo cells but negative in mouse prostate C3HG23 cells. industrialchemicals.gov.au

In vivo studies have shown that this compound can induce chromosomal abnormalities. It produced chromosomal aberrations in hamsters and mouse germ cells after gavage exposure. epa.gov, epa.gov Sister chromatid exchange has also been observed in Chinese hamster bone-marrow cells following intraperitoneal administration of this compound. inchem.org, industrialchemicals.gov.au

Studies investigating the mutagenic activity of complex mixtures containing PAHs, including this compound, have been conducted. An in vitro version of the lacZ transgenic rodent mutation assay showed significant mutagenic activity in nonpolar neutral soil fractions containing this compound and other PAHs. acs.org

The metabolic activation of this compound to reactive diol epoxides, particularly bay-region diol epoxides, is considered a key factor in its mutagenic and tumorigenic effects. epa.gov, industrialchemicals.gov.au, epa.gov These metabolites can bind to DNA and form DNA adducts, which are considered critical events in the initiation of chemical carcinogenesis. industrialchemicals.gov.au

Summary of Genotoxicity and Mutagenicity Findings for this compound

| Assay Type | System | Result | Citation(s) |

| Bacterial Reverse Mutation | Salmonella typhimurium | Positive | epa.gov, inchem.org, industrialchemicals.gov.au, epa.gov |

| Bacterial Forward Mutation | Salmonella typhimurium | Positive | epa.gov, epa.gov |

| Unscheduled DNA Synthesis | Primary rat hepatocytes | Negative | inchem.org, industrialchemicals.gov.au |

| Gene Mutation | Chinese hamster V79 cells | Negative | inchem.org, industrialchemicals.gov.au |

| Cell Transformation | Syrian hamster embryo cells | Positive | industrialchemicals.gov.au |

| Cell Transformation | Mouse prostate C3HG23 cells | Negative | industrialchemicals.gov.au |

| Chromosomal Aberrations | Hamster and mouse germ cells (in vivo) | Positive | epa.gov, epa.gov |

| Sister Chromatid Exchange | Chinese hamster bone-marrow cells (in vivo) | Positive | inchem.org, industrialchemicals.gov.au |

| Mutagenicity (Mixtures) | MutaMouse FE1 cells (in vitro) | Positive | acs.org |

Summary of Animal Tumorigenicity Findings for this compound

| Animal Model | Route of Exposure | Organ(s) Affected | Tumor Type(s) | Citation(s) |

| Mouse | Skin application | Skin | Papillomas, Carcinomas | epa.gov, inchem.org, inchem.org, industrialchemicals.gov.au, epa.gov |

| Mouse | Subcutaneous injection | Local | Tumors | inchem.org, industrialchemicals.gov.au |

| Mouse | Perinatal (SC or IP) | Liver | Increased incidence | inchem.org, industrialchemicals.gov.au |

| Mouse (CD-1 newborn) | Intraperitoneal | Liver, Lymphoma, Lung | Increased incidence (Liver, Lymphoma), Elevated incidence (Lung) | epa.gov, epa.gov |

Chromosomal Aberrations

Studies have investigated the ability of this compound to induce chromosomal aberrations, which are changes in the structure or number of chromosomes. Such aberrations are considered a biomarker of genotoxicity and have been associated with an increased risk of cancer aacrjournals.orgsymbiosisonlinepublishing.com.

In one study, this compound induced sister chromatid exchange in Chinese hamster bone-marrow cells when administered intraperitoneally industrialchemicals.gov.au.

Chromosomal aberrations were observed in hamsters following exposure to this compound inchem.orgornl.gov.

Studies have also indicated that this compound can cause chromosomal abnormalities in mouse germ cells after gavage exposure ornl.gov.

Research on prenatal exposure to polycyclic aromatic hydrocarbons (PAHs), including this compound, has shown an association with chromosome-specific aberrations in cord blood. Aberrations in chromosomes 11, 12, 14, 19, and 6 were linked to prenatal PAH exposure nih.gov.

These findings suggest that this compound has the potential to cause damage to chromosomes, contributing to its genotoxic profile.

Human Health Risk Assessment and Epidemiological Research

Assessing the risk this compound poses to human health involves evaluating its potential carcinogenicity and examining epidemiological data where available.

The U.S. Environmental Protection Agency (EPA) has classified this compound as a class B2 "probable human carcinogen" ornl.govregulations.gov. This classification is based on evidence from animal studies, including the development of carcinomas and malignant lymphoma in mice after intraperitoneal injection, skin carcinomas in mice following dermal exposure, and chromosomal abnormalities in hamsters and mouse germ cells ornl.gov.

The International Agency for Research on Cancer (IARC) has evaluated this compound and classified it based on the available evidence. Earlier evaluations noted limited evidence of carcinogenicity in experimental animals inchem.orginchem.org. This compound has produced skin tumors in mice following repeated application and has shown activity as an initiator of skin carcinogenesis in mice inchem.orginchem.org. Local tumors were also observed after subcutaneous injection in mice, and perinatal administration increased the incidence of liver tumors in mice inchem.org.

While animal studies provide evidence of this compound's carcinogenic potential, direct epidemiological studies on the significance of this compound exposure to humans have been limited ornl.govinchem.org. However, this compound is often found in complex mixtures of PAHs, such as coal tar and coal tar pitch, which are known human carcinogens inchem.orgiarc.frcdc.gov. Exposure to these mixtures in occupational settings has been associated with increased incidences of various cancers, including skin, lung, and bladder cancers iarc.frcdc.gov.

Human exposure to this compound primarily occurs through sources like tobacco smoke, polluted air, and contaminated food and water from combustion effluents inchem.org.

Risk assessments for this compound consider its potential for both noncarcinogenic and carcinogenic effects. For carcinogenic effects, a cancer slope factor is used to estimate the increased cancer risk from lifetime oral exposure regulations.gov.

The available data, primarily from animal studies and the known carcinogenicity of mixtures containing this compound, support the concern regarding its potential to pose a cancer risk to humans.

Summary of Key Findings

| Research Area | Key Findings | Source(s) |

| Chromosomal Aberrations | Induced sister chromatid exchange in Chinese hamster bone-marrow cells; caused chromosomal aberrations in hamsters and mouse germ cells. | industrialchemicals.gov.auinchem.orgornl.gov |

| Human Health Risk Assessment | Classified as a probable human carcinogen (EPA B2). Limited evidence of carcinogenicity in experimental animals (IARC). | inchem.orgornl.govregulations.govinchem.org |

| Epidemiological Research | No direct human epidemiological studies on this compound alone; found in carcinogenic mixtures (e.g., coal tar) linked to human cancers. | inchem.orgiarc.frcdc.gov |

Analytical and Biomonitoring Research of Chrysene

Detection and Quantification Methodologies

The accurate detection and quantification of chrysene and its metabolites in complex environmental and biological samples require sophisticated analytical techniques. Chromatographic and spectroscopic methods are commonly employed for this purpose.

Chromatographic Techniques (e.g., HPLC, GC/MS)

GC-MS is considered a standard method for the analysis of aromatic hydrocarbons in complex matrices due to its sensitivity and selectivity. edpsciences.org It is particularly well-suited for detecting PAH compounds with two to three ring structures. researchgate.net Reversed-phase HPLC (RP-HPLC) with an octadecyl stationary phase is frequently used for determining weakly volatile compounds like PAHs, offering good separation of isomeric compounds such as benzo[a]anthracene and this compound. edpsciences.orgdiva-portal.org Co-elution of isomers like triphenylene (B110318) with this compound can lead to overestimation if not properly addressed. diva-portal.org

Automated coupled-column HPLC methods have been developed for the simultaneous quantification of several this compound and benzo[a]pyrene (B130552) metabolites in urine, allowing for direct injection after enzymatic hydrolysis. researchgate.nettandfonline.com These methods often utilize fluorescence detection for analyte detection. tandfonline.com

Spectroscopic Methods (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods provide valuable information about the structure and concentration of this compound and its metabolites. UV-Vis spectroscopy measures the absorption and transmission of light by molecules, providing information about electronic structure and the presence of conjugated systems like those in aromatic compounds. openaccessjournals.comdokumen.pub It is a useful tool for the quantification of compounds. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the analysis of the nuclear spins of atoms within a molecule, providing information about connectivity and structure. openaccessjournals.comlehigh.edu Mass Spectrometry (MS) provides precise information about molecular weight, elemental composition, and structural fragments by ionizing and fragmenting molecules. openaccessjournals.comlehigh.edu Both NMR and MS are considered primary methods for determining the structure of organic compounds. lehigh.edu UV/VIS, mass, and NMR spectral data have been reported for this compound and related compounds. iarc.fr Synchronous fluorescence spectrometry (SFS) is another spectroscopic method that has been evaluated for determining this compound metabolites, although its ability to identify specific metabolites in complex mixtures may be limited. nih.gov

Development of Reference Standards and Materials

The development of reliable reference standards and materials is crucial for ensuring the accuracy and comparability of analytical measurements of this compound and its metabolites. Analytical standards for this compound are available for use in determining the analyte in various samples, including fish bile, air particulate extracts, and food samples, using chromatographic techniques. sigmaaldrich.com These standards are produced in accordance with internationally recognized requirements for the development and production of reference standards. lgcstandards.comlgcstandards.com Stable isotope-labelled this compound, such as this compound D12, is also available as a reference material. lgcstandards.com Certified reference materials (CRMs), particularly matrix-based CRMs, play a central role in the analysis of food contaminants like PAHs by mimicking the matrix effects encountered during sample preparation and measurement of actual food samples. researchgate.net A whey protein powder-based certified reference material containing this compound, among other PAHs, has been developed and verified through interlaboratory comparison and gravimetric methods. researchgate.net

Human Biomonitoring Studies

Human biomonitoring studies are essential for assessing human exposure to this compound and its metabolites and understanding the body burden of these compounds. Biomonitoring involves measuring chemicals, their metabolites, or reaction products in biological matrices such as blood and urine. mdpi.comnih.gov

Measurement of this compound Metabolites in Biological Fluids (e.g., Urine)

Measuring this compound metabolites in biological fluids, particularly urine, is a common approach in human biomonitoring. This compound is metabolized into several mono- and dihydroxythis compound metabolites. canada.ca Studies have attempted to measure urinary levels of various hydroxythis compound metabolites, including 1-, 2-, 3-, 4-, and 6-hydroxythis compound (B107994). canada.ca While this compound metabolites are primarily excreted in feces in animal studies, human biomonitoring studies have focused on urinary levels. canada.ca